molecular formula C5H11ClN4 B1435841 methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1955541-24-8

methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No.: B1435841
CAS No.: 1955541-24-8
M. Wt: 162.62 g/mol
InChI Key: RAKWHDNYVFJOPW-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand . Its primary targets are copper ions (Cu+ and Cu2+), which it stabilizes in the reaction environment .

Mode of Action

This compound interacts with its targets by stabilizing copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition .

Biochemical Pathways

The azide-acetylene cycloaddition is a key biochemical pathway affected by this compound . This reaction is part of the click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields.

Pharmacokinetics

It is soluble in dmso and dmf , which suggests it may have good bioavailability.

Result of Action

The stabilization of copper ions by this compound enhances the catalytic effect of these ions in the azide-acetylene cycloaddition . This results in an increased rate of this reaction, which is beneficial in various chemical synthesis processes.

Action Environment

This suggests that it is stable and effective in a variety of environmental conditions. It should be stored at -20°c and protected from heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general reaction scheme is as follows: [ \text{1-methyl-1H-1,2,3-triazole} + \text{formaldehyde} + \text{methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1-methyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-6-3-5-4-9(2)8-7-5;/h4,6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWHDNYVFJOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-24-8
Record name methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

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